![molecular formula C9H10ClF3N2OS B2967279 2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide CAS No. 2411195-75-8](/img/structure/B2967279.png)
2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Employing trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Reaction conditions typically involve the use of a catalyst and specific reaction temperatures and solvents.
Linkage to Chlorinated Acetamide:
Reacting the synthesized thiazole compound with chloroacetamide under nucleophilic substitution conditions.
Common reagents and solvents used include strong bases and polar aprotic solvents.
Industrial Production Methods: Scaling up the production of this compound often requires optimization of the synthetic routes to ensure higher yields and purity. Industrial methods may incorporate continuous flow chemistry techniques and specialized reactors to enhance efficiency and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide typically involves multi-step synthesis. The key steps involve the formation of the thiazole ring, introduction of the trifluoromethyl group, and subsequent linkage to the chlorinated acetamide moiety. Common synthetic routes include:
Formation of Thiazole Ring:
Reacting appropriate thioamides with α-halo ketones under basic conditions.
Use of cyclization reactions involving sulfur-containing reagents.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide can undergo various types of reactions:
Oxidation:
Reacting with oxidizing agents to introduce oxygen-containing functional groups.
Common reagents include potassium permanganate and hydrogen peroxide.
Reduction:
Utilizing reducing agents to remove oxygen-containing functional groups or introduce hydrogen atoms.
Typical reagents involve lithium aluminum hydride and sodium borohydride.
Substitution:
Nucleophilic substitution reactions to replace the chlorine atom or other substituents.
Common reagents and conditions involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation Products: Formation of sulfoxides or sulfones depending on the reaction conditions.
Reduction Products: Formation of thiols or amines.
Substitution Products: Replacement of chlorine with various nucleophiles, leading to a wide range of derivative compounds.
Scientific Research Applications
2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide finds diverse applications in scientific research:
Chemistry:
Used as a building block for synthesizing more complex molecules.
Studies on its reactivity and interaction with different reagents.
Biology:
Investigation of its potential as a bioactive molecule.
Research on its interactions with biological macromolecules.
Medicine:
Exploring its potential use in drug development.
Studies on its pharmacological properties and potential therapeutic effects.
Industry:
Application in the development of new materials with specific properties.
Use in the synthesis of agrochemicals and other industrial compounds.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The mechanism of action of 2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide can vary depending on its specific application. Generally, it involves interaction with molecular targets, such as enzymes or receptors, leading to modulation of their activity.
Molecular Targets and Pathways:
Enzymatic Inhibition: Binding to enzyme active sites, altering their activity.
Receptor Interaction: Modulating receptor activity by binding to specific receptor sites.
Pathways: Impacting cellular signaling pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
2-Chloro-N-[2-[4-(methyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide: Lacks the trifluoromethyl group, leading to different reactivity and applications.
2-Chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethyl]acetamide: Variation in the length of the alkyl chain, impacting its properties and use.
This compound's unique structure and properties make it a valuable subject of study and application in various scientific and industrial fields.
Properties
IUPAC Name |
2-chloro-N-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2OS/c1-8(2,15-6(16)3-10)7-14-5(4-17-7)9(11,12)13/h4H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIYLOQMVPCNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CS1)C(F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
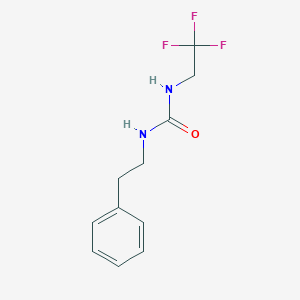
![[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2967201.png)
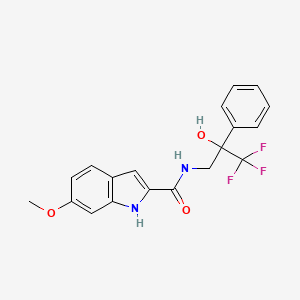
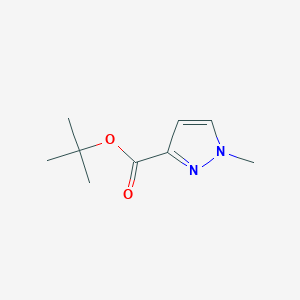

![2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2967207.png)
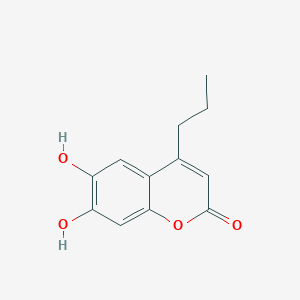
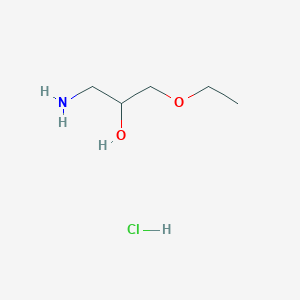
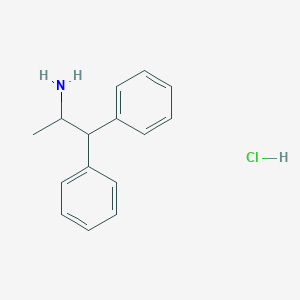
![2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2967211.png)

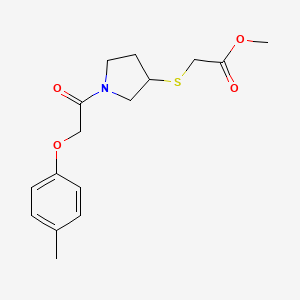
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2967216.png)
![2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2967217.png)
